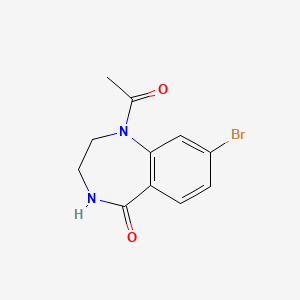![molecular formula C11H15NO2 B13498183 N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine typically involves the formation of the 1,3-dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methylamine moiety can be added through reductive amination of the corresponding aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated amines, acylated amines
Applications De Recherche Scientifique
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, while the amine moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the phenyl and methylamine groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.
Uniqueness
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine is unique due to its combination of a 1,3-dioxolane ring, a phenyl group, and a methylamine moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-[3-(1,3-dioxolan-2-yl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H15NO2/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 |
Clé InChI |
UHUSHLINJFTZJQ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CC=C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
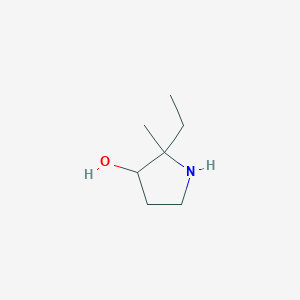
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
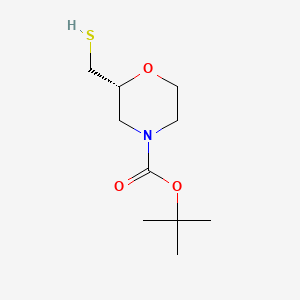
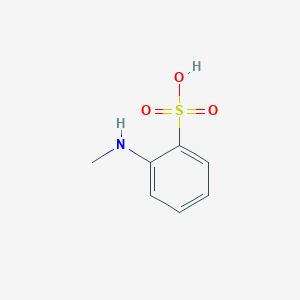
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
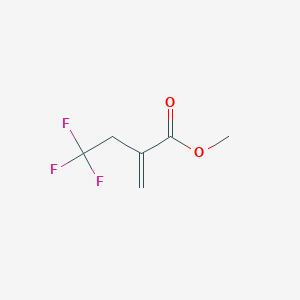
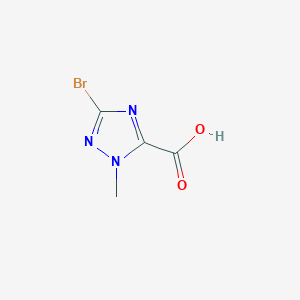


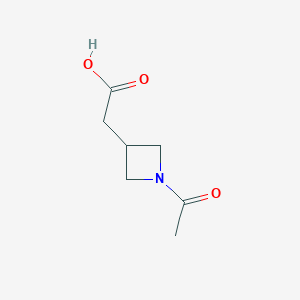
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
